molecular formula C12H18ClN5 B2456160 N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 2374827-85-5

N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2456160
CAS No.: 2374827-85-5
M. Wt: 267.76
InChI Key: ZNSFJSPKRMTMKT-OULXEKPRSA-N
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Description

N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered attention in various scientific fields This compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available reagents.

  • Key Steps

    • Formation of the pyrrolopyrimidine core through cyclization reactions.

    • Introduction of the piperidine ring using reductive amination or related methods.

    • Stereochemical control to ensure the correct (3R,6S) configuration.

  • Final Step: : Conversion to the hydrochloride salt form, enhancing its solubility and stability.

Industrial Production Methods

Industrial-scale production may utilize continuous flow chemistry or batch processing, with stringent control over reaction conditions to maintain high yield and purity. Optimizations may include:

  • Use of catalysts to speed up reaction rates.

  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, potentially modifying its functional groups.

  • Reduction: : It can be reduced to form various derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyrrolopyrimidine core or the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reagents such as lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Various nucleophiles or electrophiles under suitable conditions (e.g., base or acid catalysis).

Major Products

  • Depending on the type of reaction, products can include oxidized forms, reduced derivatives, or substituted analogs, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Studies on its reactivity and interaction with other compounds.

Biology

  • Potential use in developing biochemical assays.

  • Studied for its interactions with biological macromolecules.

Medicine

  • Investigation as a potential therapeutic agent.

  • Research into its pharmacokinetics and pharmacodynamics.

Industry

  • Potential use in the development of novel materials.

  • Role as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

  • Mechanism: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.

  • Pathways: : It may influence cellular pathways involved in signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-((3R,6S)-6-methylpiperidin-3-yl)-6H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • **7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with different substituents.

Uniqueness

  • The specific stereochemistry and functional groups of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride confer unique chemical and biological properties, distinguishing it from similar compounds.

Exploring the intricacies of this compound offers exciting prospects in multiple scientific disciplines

Hope that scratches your curiosity itch

Properties

IUPAC Name

N-[(3R,6S)-6-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5.ClH/c1-8-2-3-9(6-14-8)17-12-10-4-5-13-11(10)15-7-16-12;/h4-5,7-9,14H,2-3,6H2,1H3,(H2,13,15,16,17);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSFJSPKRMTMKT-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC2=NC=NC3=C2C=CN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)NC2=NC=NC3=C2C=CN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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